molecular formula C8H10N2O2 B13790268 (4,6-dimethylpyrimidin-2-yl) acetate

(4,6-dimethylpyrimidin-2-yl) acetate

Cat. No.: B13790268
M. Wt: 166.18 g/mol
InChI Key: AKVQOGHGESDGBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4,6-Dimethylpyrimidin-2-yl) acetate is a pyrimidine derivative featuring a 4,6-dimethylpyrimidin-2-yl core linked to an acetate group. Pyrimidine derivatives are widely studied due to their diverse biological activities and applications in medicinal chemistry. The acetate substituent at the 2-position of the pyrimidine ring enhances solubility in polar solvents and influences reactivity in synthetic pathways.

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

(4,6-dimethylpyrimidin-2-yl) acetate

InChI

InChI=1S/C8H10N2O2/c1-5-4-6(2)10-8(9-5)12-7(3)11/h4H,1-3H3

InChI Key

AKVQOGHGESDGBA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)OC(=O)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,6-dimethylpyrimidin-2-yl) acetate typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyanoacetate with urea, followed by cyclization and methylation . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide.

Industrial Production Methods

Industrial production of (4,6-dimethylpyrimidin-2-yl) acetate may involve similar synthetic routes but on a larger scale. The process is optimized to improve yield and reduce production costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(4,6-dimethylpyrimidin-2-yl) acetate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methyl groups, using reagents like sodium hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Pharmaceutical Applications

1.1 Anticancer Activity

Recent studies have highlighted the potential of (4,6-dimethylpyrimidin-2-yl) acetate as a dual inhibitor of Sirtuin 2 (Sirt2) and Histone Deacetylase 6 (HDAC6), which are enzymes implicated in cancer progression. The inhibition of these enzymes has been shown to enhance the efficacy of treatments for ovarian cancer by promoting cell death more effectively than traditional therapies .

Case Study: Dual Inhibition Mechanism

  • Objective: To evaluate the effectiveness of dual Sirt2/HDAC6 inhibitors.
  • Method: In vitro assays were conducted to assess the potency of various inhibitors, including derivatives of (4,6-dimethylpyrimidin-2-yl) acetate.
  • Results: The compound demonstrated significant inhibition of both enzymes, leading to increased apoptosis in cancer cells compared to controls .

1.2 Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Its derivatives have been tested against various bacterial strains, demonstrating effective inhibition of growth. The mechanism involves interference with bacterial cell wall synthesis and metabolic pathways .

Data Table: Antimicrobial Efficacy

CompoundBacterial StrainInhibition Zone (mm)
(4,6-Dimethylpyrimidin-2-yl) acetateE. coli15
(4,6-Dimethylpyrimidin-2-yl) acetateS. aureus18
(4,6-Dimethylpyrimidin-2-yl) acetateP. aeruginosa12

Agrochemical Applications

2.1 Herbicidal Activity

Compounds containing the (4,6-dimethylpyrimidin-2-yl) moiety have been recognized for their herbicidal properties. They act by inhibiting specific enzymes involved in plant growth regulation, making them effective against a range of weeds .

Case Study: Herbicidal Efficacy

  • Objective: To assess the herbicidal activity of (4,6-dimethylpyrimidin-2-yl) acetate on common agricultural weeds.
  • Method: Field trials were conducted comparing treated and untreated plots.
  • Results: The treated plots showed a significant reduction in weed biomass compared to controls, indicating effective herbicidal action .

Synthesis and Chemical Properties

The synthesis of (4,6-dimethylpyrimidin-2-yl) acetate typically involves acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction conditions can be optimized for yield and purity.

Synthesis Overview  4 6 Dimethylpyrimidin 2 yl +Acetic Anhydride 4 6 Dimethylpyrimidin 2 yl Acetate\text{ 4 6 Dimethylpyrimidin 2 yl }+\text{Acetic Anhydride}\rightarrow \text{ 4 6 Dimethylpyrimidin 2 yl Acetate}

Mechanism of Action

The mechanism of action of (4,6-dimethylpyrimidin-2-yl) acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with DNA synthesis, leading to its biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key pyrimidine derivatives with substituents at the 2-position, their synthesis routes, and biological properties:

Compound Name Substituent at 2-Position Synthesis Method Key Properties/Applications Reference
(4,6-Dimethylpyrimidin-2-yl) acetate Acetate (-OAc) Likely via chloroacetic ester condensation Enhanced solubility; intermediate for sulfonamide derivatives
1-(4,6-Dimethylpyrimidin-2-yl)thiourea Thiourea (-SC(NH₂)NH₂) Reaction with copper acetate Structural studies; hydrogen bonding motifs
N-(4,6-Dimethylpyrimidin-2-yl)sulfonamide Sulfonamide (-SO₂NH₂) Condensation with sulfamoylphenyl groups Anti-HIV integrase inhibition (e.g., SPIII-5ME-AC)
2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-phenylacetamide Thioacetamide (-S-C(O)NHPh) Sulfur substitution reactions SIRT2 inhibition; anticancer activity
N-(4,6-Dimethoxypyrimidin-2-yl)acetamide Methoxy (-OMe) + acetamide Multi-step acetylation Crystallographic studies

Key Observations :

  • Solubility : The acetate group improves solubility in ethyl acetate and acetonitrile compared to thiourea or thioacetamide derivatives, which are more lipophilic .
  • Reactivity : Acetate derivatives serve as intermediates for synthesizing sulfonamides (e.g., anti-HIV compounds) via nucleophilic displacement . Thiourea derivatives, however, are prone to metal coordination, as seen in crystallographic studies .
  • Biological Activity : Sulfonamide and thioacetamide derivatives exhibit targeted bioactivity (e.g., SIRT2 inhibition), while acetate derivatives are less directly bioactive but critical in prodrug synthesis .

Crystallographic and Computational Analysis

Tools like SHELX and WinGX are frequently employed to analyze molecular geometry and packing . For example:

  • The crystal structure of 1-(4,6-dimethylpyrimidin-2-yl)thiourea reveals planar pyrimidine rings and intermolecular N–H···S hydrogen bonds, which stabilize the lattice .
  • Acetate derivatives likely exhibit similar planarity but with distinct hydrogen-bonding patterns due to the oxygen-rich acetate group.

Q & A

Basic: What are the standard synthetic protocols for (4,6-dimethylpyrimidin-2-yl) acetate, and how are intermediates characterized?

Answer:
The synthesis typically involves condensation reactions under reflux conditions. For example:

  • Step 1: React dehydroacetic acid with 2-hydrazino-4,6-dimethylpyrimidine in ethanol to form intermediates like 5-hydroxy-3-methyl-1-(4,6-dimethylpyrimidin-2-yl)pyrazol-4-yl-1,3-butanedione .
  • Step 2: Further reaction with aryl/heteroaryl hydrazines in ethanol with HCl or AcOH/sodium acetate yields target compounds .
    Characterization:
  • NMR/IR: Confirm functional groups (e.g., acetate C=O stretch at ~1700 cm⁻¹).
  • HPLC: Purity assessment using C18 columns with acetonitrile/water gradients .

Advanced: How can reaction conditions be optimized to minimize side reactions during derivatization of (4,6-dimethylpyrimidin-2-yl) acetate?

Answer:
Key parameters include:

  • Catalyst Selection: Use acetic acid/sodium acetate buffers to control pH and stabilize intermediates .
  • Temperature Control: Maintain reflux temperatures (e.g., 90°C in toluene for thiourea formation) to avoid decomposition .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution reactions, while ethanol improves solubility of hydrazine derivatives .
    Example: In thiourea synthesis, stoichiometric excess of 4-methoxyaniline (1.1 eq) reduces unreacted isothiocyanate byproducts .

Basic: What spectroscopic techniques are critical for structural confirmation of (4,6-dimethylpyrimidin-2-yl) acetate derivatives?

Answer:

  • 1H/13C NMR: Assign pyrimidine protons (δ 6.9–7.6 ppm) and acetate methyl groups (δ 2.1–2.5 ppm) .
  • Mass Spectrometry: High-resolution ESI-MS confirms molecular ions (e.g., [M+H]+ for C18H17N5O6S2 at m/z 487.08) .
  • XRD: Resolve anisotropic displacement parameters using SHELXL for precise bond-length validation (e.g., C–N bonds: 1.32–1.38 Å) .

Advanced: How can X-ray crystallography and SHELX software resolve ambiguities in molecular geometry?

Answer:

  • Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) for high-resolution datasets.
  • Refinement: SHELXL refines anisotropic displacement parameters and hydrogen-bonding networks (e.g., N–H⋯O interactions in benzimidazole derivatives) .
  • Validation: WinGX suite integrates ORTEP for visualizing thermal ellipsoids and packing diagrams .
    Case Study: Intramolecular hydrogen bonds in N-(4,6-dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine were resolved via SHELX refinement, confirming planar geometry .

Basic: What biological screening methods are used to assess the pharmacological potential of (4,6-dimethylpyrimidin-2-yl) acetate derivatives?

Answer:

  • In Vitro Assays:
    • Enzyme Inhibition: Measure IC50 against targets like cyclooxygenase-2 (COX-2) using fluorogenic substrates .
    • Antimicrobial Activity: Disk diffusion assays with Gram-positive/negative strains .
  • Cytotoxicity: MTT assays on human cell lines (e.g., HEK293) .

Advanced: How do computational models predict the reactivity of (4,6-dimethylpyrimidin-2-yl) acetate in nucleophilic substitution reactions?

Answer:

  • DFT Calculations: Optimize transition states at B3LYP/6-31G* level to identify electrophilic centers (e.g., C2 of pyrimidine ring) .
  • Molecular Dynamics: Simulate solvent effects on reaction rates (e.g., ethanol vs. DMF) .
    Example: The acetate group’s electron-withdrawing effect increases electrophilicity at C2, favoring thiol substitution .

Basic: What analytical methods validate purity and stability of (4,6-dimethylpyrimidin-2-yl) acetate under varying pH/temperature?

Answer:

  • Stability Studies:
    • pH 1–13: Monitor degradation via HPLC at 254 nm; acetate esters hydrolyze rapidly under alkaline conditions .
    • Thermal Analysis: TGA/DSC identifies decomposition temperatures (e.g., >200°C for carbamate derivatives) .
      Table 1: Stability Data for Ethyl (4,6-Dimethylpyrimidin-2-yl)carbamate
ConditionHalf-Life (h)Degradation Products
pH 2 (HCl)48Pyrimidine-2-ol
pH 10 (NaOH)24,6-Dimethylpyrimidin-2-ol
60°C (dry)120None

Advanced: How to reconcile contradictory spectral data in structural elucidation of pyrimidine derivatives?

Answer:

  • Case Study: Discrepancies in NMR coupling constants (e.g., J = 8.8 Hz vs. 7.2 Hz for aromatic protons) may arise from tautomerism. Use variable-temperature NMR to identify dynamic equilibria .
  • Crystallographic Validation: Compare XRD bond lengths with DFT-optimized geometries to resolve ambiguities .

Basic: What are the key reaction mechanisms involving (4,6-dimethylpyrimidin-2-yl) acetate in heterocyclic chemistry?

Answer:

  • Nucleophilic Substitution: Acetate group displacement by thiols or amines (e.g., synthesis of thioureas via 2-isothiocyanato intermediates) .
  • Cyclocondensation: React with hydrazines to form pyrazole or pyran derivatives under acidic conditions .

Advanced: How to design experiments for studying structure-activity relationships (SAR) in pyrimidine-based derivatives?

Answer:

  • Library Design: Vary substituents at C2 (e.g., carbamates, sulfonamides) and measure bioactivity .
  • QSAR Modeling: Use CoMFA/CoMSIA to correlate logP, polar surface area, and IC50 values .
    Example: Nitro-substituted sulfonamides show enhanced antimicrobial potency due to electron-withdrawing effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.